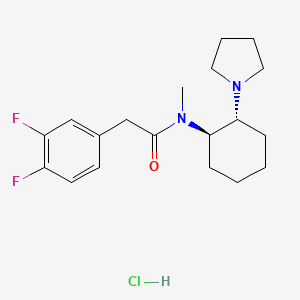

3,4-Difluoro U-50488 hydrochloride

Description

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26F2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKXIOODZICZNV-JAXOOIEVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801342910 | |

| Record name | rel-2-(3,4-Difluorophenyl)-N-methyl-N-[(1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl]acetamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339332-99-8 | |

| Record name | rel-2-(3,4-Difluorophenyl)-N-methyl-N-[(1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl]acetamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 3,4-Difluoro U-50488 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluoro U-50488 hydrochloride is a synthetic compound structurally related to the potent and selective kappa-opioid receptor (KOR) agonist, U-50488. While specific quantitative data for the 3,4-difluoro analog is limited in publicly accessible literature, its mechanism of action is presumed to closely mirror that of its well-characterized parent compound. This guide synthesizes the established mechanism of action of U-50488, providing a comprehensive framework for understanding the pharmacological effects of its difluorinated derivative. The primary mode of action is through the activation of the KOR, a G-protein coupled receptor, leading to a cascade of intracellular signaling events that modulate neuronal excitability and neurotransmitter release. This document details the key signaling pathways, presents available quantitative data for analogous compounds, and provides detailed experimental protocols for the characterization of such molecules.

Introduction

The kappa-opioid receptor system is a key target for the development of analgesics with a lower potential for abuse compared to traditional mu-opioid receptor agonists. U-50488, a selective KOR agonist, has been instrumental in elucidating the physiological roles of the KOR.[1][2] The introduction of fluorine atoms into small molecules is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The 3,4-difluoro substitution on the phenyl ring of U-50488 is anticipated to alter its binding affinity, efficacy, and metabolic stability. This guide provides an in-depth overview of the core mechanism of action, drawing heavily on the extensive research conducted on U-50488.

Core Mechanism of Action: Kappa-Opioid Receptor Agonism

The principal mechanism of action of this compound is its function as a selective agonist at the kappa-opioid receptor. The KOR is a class A G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gαi/o proteins.

G-Protein Dependent Signaling

Activation of the KOR by an agonist like 3,4-Difluoro U-50488 initiates the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of several downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

-

Modulation of Ion Channels:

-

Calcium Channels: The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels (VGCCs), particularly N-type and P/Q-type channels. This inhibition reduces calcium influx into the neuron, which is a critical step for neurotransmitter release.

-

Potassium Channels: The Gβγ subunit can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and decreasing its excitability.

-

G-Protein Independent Signaling (β-Arrestin Pathway)

Upon agonist binding and subsequent receptor phosphorylation by G-protein coupled receptor kinases (GRKs), KOR can also signal through a G-protein-independent pathway involving β-arrestins. β-arrestin recruitment to the receptor can lead to:

-

Receptor Desensitization and Internalization: β-arrestins play a crucial role in uncoupling the receptor from G-proteins and targeting it for endocytosis, a process that regulates the duration and intensity of signaling.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: β-arrestins can act as scaffolds for various signaling proteins, leading to the activation of MAPK pathways, such as the p38 MAPK pathway. This pathway has been implicated in some of the aversive effects associated with KOR agonism.

Quantitative Data

A study on fluorinated U-50488 analogs for PET studies indicated that N-fluoroalkylation reduces the in vitro binding affinity (Ki) for the kappa opioid receptor by two orders of magnitude relative to U-50488.[3] Although this does not directly quantify the affinity of the 3,4-difluoro analog, it suggests that fluorination at certain positions can significantly impact receptor binding.

Table 1: In Vitro Pharmacological Profile of U-50488

| Parameter | Receptor | Species | Value | Reference |

| Ki | Kappa | Guinea Pig Brain | 1.1 nM | [4] |

| Ki | Mu | Guinea Pig Brain | 230 nM | [4] |

| Ki | Delta | Guinea Pig Brain | >10,000 nM | [4] |

| EC50 (GTPγS) | Kappa | CHO cells | 21.7 nM | [5] |

| pEC50 (BRET) | Kappa | HEK293 cells | 5.31 | [5] |

Table 2: In Vivo Activity of U-50488

| Assay | Species | Route | ED50 | Reference |

| Acetic Acid Writhing | Mouse | s.c. | 0.38 mg/kg | [2] |

| Tail Flick (55°C) | Mouse | i.p. | ~10 mg/kg | [6] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize kappa-opioid receptor agonists, which would be applicable for the evaluation of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the kappa-opioid receptor.

Materials:

-

Cell membranes expressing the human kappa-opioid receptor (e.g., from CHO-K1 or HEK293 cells).

-

Radioligand: [³H]diprenorphine or a KOR-selective radioligand.

-

Non-specific binding control: Naloxone or another suitable opioid antagonist.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Protocol:

-

Thaw the cell membranes on ice.

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific binding control, or a dilution of the test compound.

-

Add the cell membranes to initiate the binding reaction.

-

Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins.

Materials:

-

Cell membranes expressing the human kappa-opioid receptor.

-

[³⁵S]GTPγS.

-

Guanosine diphosphate (B83284) (GDP).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Protocol:

-

Thaw the cell membranes on ice.

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, GDP, [³⁵S]GTPγS, and either vehicle or a dilution of the test compound.

-

Add the cell membranes to initiate the reaction.

-

Incubate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

Objective: To measure the ability of this compound to induce the recruitment of β-arrestin to the kappa-opioid receptor.

Materials:

-

A cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® or Tango™). These cells co-express the KOR fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment.

-

This compound.

-

Cell culture medium.

-

Assay plate (e.g., 384-well).

-

Detection reagents specific to the assay system.

-

Luminometer or fluorometer.

Protocol:

-

Seed the cells in an assay plate and incubate overnight.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the test compound dilutions to the cells.

-

Incubate for a specified period (e.g., 90 minutes) at 37°C.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate at room temperature to allow the signal to develop.

-

Measure the luminescence or fluorescence using a plate reader.

-

Analyze the data using non-linear regression to determine the EC50 and Emax values for β-arrestin recruitment.

Conclusion

This compound is a selective kappa-opioid receptor agonist whose mechanism of action is intricately linked to the activation of KOR and the subsequent engagement of both G-protein dependent and independent signaling pathways. While specific quantitative data for this difluorinated analog remains to be fully elucidated in the public domain, the extensive knowledge of its parent compound, U-50488, provides a robust framework for its pharmacological characterization. The experimental protocols detailed herein offer a clear path for researchers to determine the precise binding affinity, potency, and signaling bias of this compound, which will be critical for its further development as a potential therapeutic agent. The anticipated modulation of its properties through difluorination underscores the importance of such detailed characterization.

References

- 1. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro characterization of fluorinated U-50488 analogs for PET studies of kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological activities of optically pure enantiomers of the kappa opioid agonist, U50,488, and its cis diastereomer: evidence for three kappa receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Difluoro U-50488 Hydrochloride: A Kappa-Opioid Receptor Agonist

Introduction

3,4-Difluoro U-50488 hydrochloride is a chemical analog of the potent and selective kappa-opioid receptor (KOR) agonist, U-50488. As a member of the arylacetamide class of compounds, it is of significant interest to researchers in neuroscience, pharmacology, and drug development for its potential to modulate the kappa-opioid system. This system is implicated in a range of physiological and pathological processes, including pain perception, mood regulation, addiction, and psychosis. The introduction of fluorine atoms to the phenyl ring of the U-50488 scaffold is a common medicinal chemistry strategy to alter pharmacokinetic and pharmacodynamic properties, potentially leading to improved metabolic stability, receptor affinity, or selectivity.

This technical guide provides a comprehensive overview of the core pharmacology of this compound class, with a focus on the established knowledge of U-50488 as a representative molecule. It is intended for researchers, scientists, and drug development professionals seeking to understand the mechanism of action, and the experimental approaches to characterize compounds like this compound.

Core Pharmacology and Mechanism of Action

This compound is presumed to act as a selective agonist at the kappa-opioid receptor, a G-protein coupled receptor (GPCR).

Signaling Pathway

Upon binding of an agonist like U-50488, the KOR undergoes a conformational change, leading to the activation of intracellular signaling cascades. The canonical pathway involves coupling to inhibitory G-proteins of the Gαi/o family. This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This typically leads to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

The net effect of these signaling events is a reduction in neuronal excitability.

A Comparative Analysis of 3,4-Difluoro U-50488 and U-50488: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of the chemical structures, pharmacological properties, and relevant experimental protocols for the selective kappa-opioid receptor (KOR) agonist U-50488 and its lesser-known analog, 3,4-Difluoro U-50488. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Synthesis

U-50488, chemically known as trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, is a well-characterized selective KOR agonist. Its structure features a 3,4-dichlorinated phenyl ring, which has been shown to be crucial for its high affinity and selectivity for the KOR.

The chemical structure of 3,4-Difluoro U-50488, or trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, is analogous to U-50488, with the two chlorine atoms on the phenyl ring being replaced by fluorine atoms.

Comparative Pharmacological Data

A direct comparative study detailing the pharmacological profile of 3,4-Difluoro U-50488 is not extensively documented in publicly available research. However, based on structure-activity relationship (SAR) studies of U-50488 analogs, certain inferences can be drawn. Research has indicated that modifications to the halogen substitutions on the phenyl ring can influence metabolic stability and potentially alter the side-effect profile.

It is important to note that studies on other fluorinated analogs of U-50488, specifically those with N-fluoroalkyl substitutions, have demonstrated a significant decrease in binding affinity for the KOR by as much as two orders of magnitude. While this is a different modification, it highlights the sensitivity of the KOR to structural changes in the U-50488 scaffold.

The following table summarizes the known quantitative data for U-50488. The data for 3,4-Difluoro U-50488 remains to be experimentally determined and published.

| Compound | KOR Binding Affinity (Ki) | KOR Functional Activity (EC50) |

| U-50488 | ~1-10 nM | ~5-50 nM |

| 3,4-Difluoro U-50488 | Not Reported | Not Reported |

Kappa-Opioid Receptor Signaling Pathways

U-50488, as a KOR agonist, activates intracellular signaling cascades upon binding to the receptor. The two primary pathways are the G-protein dependent pathway and the β-arrestin pathway.

G-Protein Signaling Pathway

Activation of the KOR by an agonist leads to the coupling of inhibitory G-proteins (Gi/o). This initiates a cascade of events including the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein βγ subunits can also lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

β-Arrestin Signaling Pathway

Upon agonist binding and subsequent G-protein-coupled receptor kinase (GRK) phosphorylation of the KOR, β-arrestin proteins are recruited to the receptor. This interaction can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling events, including the activation of mitogen-activated protein kinases (MAPKs) like p38.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and functional activity of KOR ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the KOR.

Materials:

-

Receptor Source: Cell membranes prepared from cells stably expressing the human kappa-opioid receptor (e.g., CHO-KOR or HEK293-KOR cells).

-

Radioligand: A high-affinity KOR radioligand, such as [³H]U-69,593 or [³H]diprenorphine.

-

Test Compound: U-50488 or 3,4-Difluoro U-50488.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled KOR ligand (e.g., 10 µM naloxone (B1662785) or unlabeled U-50488).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (no test compound) and non-specific binding.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G-protein signaling through the KOR.

Materials:

-

Receptor Source: Cell membranes from cells expressing the KOR.

-

Radioligand: [³⁵S]GTPγS.

-

Reagents: GDP, unlabeled GTPγS (for non-specific binding).

-

Test Compound: U-50488 or 3,4-Difluoro U-50488.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the test compound.

-

Initiation: Add [³⁵S]GTPγS to initiate the reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the bound [³⁵S]GTPγS by scintillation counting.

-

Data Analysis: Subtract non-specific binding and plot the stimulated binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

U-50488 remains a cornerstone tool for investigating the kappa-opioid system. The introduction of the 3,4-difluoro analog presents an intriguing subject for future research. The lack of published pharmacological data for 3,4-Difluoro U-50488 underscores a significant knowledge gap. Further investigation is warranted to elucidate its binding affinity, functional activity, and potential for biased agonism at the KOR. The experimental protocols detailed in this guide provide a robust framework for conducting such a comparative analysis, which would be of great value to the scientific community.

The Kappa-Opioid Receptor Binding Affinity of U-50488 and the Putative Role of 3,4-Difluoro Substitution: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to U-50488 and the Kappa-Opioid Receptor

The kappa-opioid receptor (KOR), a G protein-coupled receptor, is a critical modulator of pain, mood, and addiction. U-50488, chemically known as trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, is a highly selective KOR agonist that has been instrumental in elucidating the physiological roles of the KOR system.[1] Its rigid structure and specific interactions with the KOR binding pocket have made it a foundational molecule for the development of novel KOR ligands. The 3,4-dichloro substitution on the phenyl ring is a key feature for its high binding affinity.[2]

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a crucial parameter in drug development, typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the KOR binding affinities for U-50488 and related compounds.

| Compound | Receptor | Radioligand | Preparation | Kᵢ (nM) | Reference |

| U-50488 | Kappa | [³H]U-69,593 | Guinea Pig Brain Membranes | 0.89 (for the active (-)-(1S,2S) enantiomer) | [3] |

| (+)-(1R,2R)-U-50488 | Kappa | [³H]U-69,593 | Guinea Pig Brain Membranes | 299 | [3] |

| N-Fluoroethyl-normethyl-U-50488 | Kappa | Not Specified | Not Specified | >1000 | [4] |

| N-Fluoropropyl-normethyl-U-50488 | Kappa | Not Specified | Not Specified | >1000 | [4] |

Note: Data for 3,4-Difluoro U-50488 is not available in the cited literature. The data for N-fluoroalkyl analogs suggests that substitution of fluorine at certain positions can drastically reduce binding affinity.[4]

Structure-Activity Relationship and the Impact of Halogen Substitution

The SAR of U-50488 analogs indicates that the nature and position of halogen substituents on the phenyl ring are critical for KOR affinity. The 3,4-dichloro substitution in U-50488 is considered optimal for high-affinity binding.[2]

Studies on other receptor systems have shown that replacing chlorine with fluorine can have varied effects. Fluorine is smaller and more electronegative than chlorine, which can alter electrostatic interactions and the conformation of the ligand within the binding pocket. While in some cases fluorine can enhance binding affinity, in the context of U-50488 analogs, the available data on N-fluoroalkylated derivatives shows a significant decrease in affinity.[4] This suggests that the specific electronic and steric properties of the chlorine atoms in U-50488 are crucial for its potent interaction with the KOR. It is plausible that the substitution of both chlorine atoms with fluorine in the 3 and 4 positions of the phenyl ring would also result in a significant reduction in binding affinity.

Experimental Protocols

Radioligand Binding Assay for Kappa-Opioid Receptor

This protocol describes a competitive radioligand binding assay to determine the Kᵢ of a test compound for the KOR.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (hKOR).

-

Radioligand: [³H]U-69,593 (a high-affinity, selective KOR agonist).

-

Test Compound: 3,4-Difluoro U-50488 (or other unlabeled KOR ligands).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM unlabeled U-69,593 or naloxone.

-

Filtration Apparatus: Cell harvester with GF/C glass fiber filters.

-

Scintillation Counter and scintillation cocktail.

Procedure:

-

Membrane Preparation: Homogenize CHO-hKOR cells in ice-cold lysis buffer. Centrifuge the homogenate and wash the resulting membrane pellet with fresh buffer. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes (e.g., 20-50 µg protein), [³H]U-69,593 (at a concentration near its Kₑ, e.g., 1-2 nM), and assay buffer.

-

Non-specific Binding: Cell membranes, [³H]U-69,593, and a high concentration of unlabeled U-69,593 (e.g., 10 µM).

-

Competition: Cell membranes, [³H]U-69,593, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes.

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizations

Kappa-Opioid Receptor Signaling Pathway

References

- 1. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Synthesis and analgesic activity of analogs of U-50488, an opiate kappa-agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological activities of optically pure enantiomers of the kappa opioid agonist, U50,488, and its cis diastereomer: evidence for three kappa receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro characterization of fluorinated U-50488 analogs for PET studies of kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Fluorinated U-50488 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of fluorinated analogs of U-50488, a selective kappa opioid receptor (KOR) agonist. By examining the effects of fluorine substitution on receptor binding, functional activity, and signaling pathways, this document aims to inform the rational design of novel KOR modulators for therapeutic applications.

Introduction to U-50488 and the Kappa Opioid Receptor

U-50488 is a prototypical selective agonist for the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR) involved in a variety of physiological processes including pain, mood, and addiction.[1] KOR activation initiates signaling cascades that are primarily mediated by inhibitory G-proteins (Gαi/o), leading to the modulation of ion channels and second messenger systems.[2][3] The development of U-50488 analogs is driven by the need to create compounds with improved pharmacokinetic properties and a more favorable side-effect profile, potentially through biased agonism, which favors therapeutic pathways (e.g., G-protein mediated analgesia) over those associated with adverse effects (e.g., β-arrestin mediated dysphoria).[3][4] Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5] This guide explores the impact of incorporating fluorine into the U-50488 scaffold.

Synthesis of Fluorinated U-50488 Analogs

The synthesis of fluorinated U-50488 analogs has been explored, with a focus on N-fluoroalkyl derivatives. A general synthetic route involves the alkylation of a trans-diaminocyclohexane precursor, followed by acylation to yield the final compound.[6] For instance, the N-normethyl analog of U-50488 can be synthesized as a precursor for subsequent fluoroalkylation.[6]

A more detailed example of incorporating a fluorinated moiety can be seen in the synthesis of fluorinated quinoxaline-based KOR agonists, which share structural similarities with U-50488. The synthesis of 1-[2-(3,4-dichlorophenyl)acetyl]-8-[(R)-3-fluoropyrrolidin-1-yl]-perhydroquinoxalines involves an SN2 substitution of a cyclic sulfuric acid derivative with hydroxypyrrolidine, followed by the transformation of the hydroxyl group into a fluorine substituent.[7]

Quantitative Pharmacological Data

The introduction of fluorine into U-50488 analogs has a significant impact on their pharmacological properties. The following tables summarize the available quantitative data for key fluorinated analogs and the parent compound, U-50488.

Table 1: Kappa Opioid Receptor (KOR) Binding Affinity of U-50488 and a Fluorinated Analog

| Compound | Modification | Ki (nM) | Fold Change vs. U-50488 | Reference |

| U-50488 | - | 0.97 ± 0.40 | - | [8] |

| N-fluoroalkyl analogs | N-fluoroalkylation | ~100 | ~100-fold decrease | [6] |

| Quinoxaline analog 14b | Fluoropyrrolidine | 1.5 ± 0.4 | ~1.5-fold decrease | [8] |

Table 2: In Vitro Functional Activity of U-50488 and a Fluorinated Analog at the Kappa Opioid Receptor

| Compound | Assay | EC50 (nM) | Emax (%) | Reference |

| U-50488 | cAMP Inhibition | 0.013 | 100 | [8] |

| β-arrestin-2 Recruitment | 8.0 | 100 | [8] | |

| Quinoxaline analog 14b | cAMP Inhibition | 0.033 | 100 | [8] |

| β-arrestin-2 Recruitment | 6.9 | 91 | [8] |

Structure-Activity Relationship (SAR) Analysis

The available data indicates several key trends in the SAR of fluorinated U-50488 analogs:

-

N-Fluoroalkylation: The introduction of a fluoroalkyl group on the nitrogen of the pyrrolidine (B122466) ring dramatically reduces the binding affinity for the KOR by approximately two orders of magnitude.[6] This suggests that this position is sensitive to steric bulk and/or electronic changes introduced by the fluoroalkyl moiety, rendering these specific analogs less suitable for applications requiring high affinity, such as positron emission tomography (PET) imaging.[6]

-

Fluorination of the Pyrrolidine Ring: In contrast to N-fluoroalkylation, direct fluorination of the pyrrolidine ring, as seen in quinoxaline-based analogs, can be well-tolerated. For example, the fluoropyrrolidine derivative 14b exhibits only a minor decrease in binding affinity and maintains full agonistic activity in G-protein signaling pathways (cAMP inhibition) with comparable efficacy to U-50488.[7][8] This indicates that specific positions on the pyrrolidine ring can accommodate fluorine substitution without significant loss of potency.

-

Aromatic Ring Substitution: While specific data on direct fluorination of the dichlorophenyl ring of U-50488 is limited, studies on other KOR agonists suggest that this region is critical for high-affinity binding. The 3,4-dichloro substitution pattern is known to be important for the kappa-activity of U-50488.[9] Altering the electronic properties of this ring through the introduction of highly electronegative fluorine atoms would likely have a substantial impact on receptor interaction.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for KOR Affinity

This protocol determines the binding affinity (Ki) of a test compound for the KOR.

-

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human KOR (CHO-hKOR).

-

Radioligand: [³H]U-69,593.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Unlabeled U-50488 for determining non-specific binding.

-

Test compound.

-

GF/C glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

In a 96-well plate, incubate CHO-hKOR cell membranes with [³H]U-69,593 (at a concentration near its Kd) and varying concentrations of the test compound.

-

To determine non-specific binding, a parallel set of wells is incubated with an excess of unlabeled U-50488.

-

Incubate at 25°C for 60 minutes.

-

Terminate the reaction by rapid filtration through GF/C filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the competition curve.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

G-Protein Activation Assay ([³⁵S]GTPγS Binding)

This functional assay measures the ability of a compound to activate G-proteins coupled to the KOR.

-

Materials:

-

Cell membranes from CHO cells expressing human KOR.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Test compound.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

-

Incubate at 25°C for 60 minutes.

-

Separate bound from free [³⁵S]GTPγS by filtration through GF/C filters.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration to determine EC50 and Emax values.

-

β-Arrestin Recruitment Assay (Tango Assay Principle)

This assay quantifies the recruitment of β-arrestin to the KOR upon agonist stimulation.

-

Principle: The Tango assay utilizes a KOR fused to a transcription factor (e.g., GAL4-VP16) that is linked via a TEV protease cleavage site. β-arrestin is fused to a TEV protease. Upon agonist binding and receptor activation, the β-arrestin-TEV protease fusion protein is recruited to the receptor, leading to the cleavage of the transcription factor. The released transcription factor then translocates to the nucleus and drives the expression of a reporter gene, such as β-lactamase.[10][11]

-

General Procedure:

-

Plate cells stably expressing the KOR-transcription factor fusion and the β-arrestin-TEV protease fusion.

-

Add varying concentrations of the test compound.

-

Incubate to allow for receptor activation, β-arrestin recruitment, and reporter gene expression.

-

Measure the activity of the reporter gene product (e.g., using a fluorescent substrate for β-lactamase).

-

Generate a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

-

Signaling Pathways and Visualizations

KOR activation initiates a cascade of intracellular events. The primary signaling pathway involves the activation of Gi/o proteins, leading to downstream effects. An alternative pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades.

Caption: Kappa Opioid Receptor (KOR) Signaling Pathways.

The following diagram illustrates a typical experimental workflow for evaluating the pharmacological profile of a novel fluorinated U-50488 analog.

Caption: Workflow for Pharmacological Evaluation.

Conclusion

The structure-activity relationship of fluorinated U-50488 analogs is highly dependent on the position of fluorine substitution. While N-fluoroalkylation leads to a significant loss of binding affinity, fluorination on the pyrrolidine ring appears to be a more viable strategy for developing novel KOR agonists with preserved potency. The detailed experimental protocols and signaling pathway information provided in this guide offer a framework for the continued exploration and development of fluorinated U-50488 analogs with potentially improved therapeutic profiles. Further research should focus on a systematic evaluation of fluorine substitution at various positions on the U-50488 scaffold to build a more comprehensive SAR model.

References

- 1. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innoprot.com [innoprot.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and in vitro characterization of fluorinated U-50488 analogs for PET studies of kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline-Based κ-Opioid Receptor (KOR) Agonists Designed for PET Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline‐Based κ‐Opioid Receptor (KOR) Agonists Designed for PET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Synthesis and analgesic activity of analogs of U-50488, an opiate kappa-agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kappa opioid receptor screen with the Tango beta-arrestin recruitment technology and characterization of hits with second-messenger assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Discovery and Synthesis of Novel Kappa-Opioid Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of central nervous system disorders, including pain, depression, anxiety, and substance abuse disorders.[1][2] Unlike mu-opioid receptor (MOR) agonists, which are the cornerstone of current pain management but are fraught with adverse effects such as respiratory depression, euphoria, and high abuse potential, KOR agonists do not produce euphoria and have a lower risk of addiction.[3][4] However, the clinical development of traditional KOR agonists has been hampered by their own set of undesirable side effects, most notably dysphoria, sedation, and hallucinations.[1][3]

This has spurred the development of novel KOR agonists with improved pharmacological profiles. A key strategy in this endeavor is the concept of "biased agonism" or "functional selectivity."[5][6] This approach aims to develop ligands that preferentially activate the G protein signaling pathway, which is believed to mediate the therapeutic analgesic effects, over the β-arrestin pathway, which is implicated in the undesirable side effects.[5][7][8]

This technical guide provides an in-depth overview of the discovery and synthesis of novel KOR agonists, with a focus on two prominent classes: Salvinorin A analogs and triazole-based agonists. It includes detailed experimental protocols for key in vitro and in vivo assays, a comprehensive summary of quantitative pharmacological data, and visualizations of critical signaling pathways and experimental workflows.

I. Novel Chemical Scaffolds of Kappa-Opioid Agonists

The quest for safer KOR agonists has led to the exploration of diverse chemical scaffolds, moving beyond traditional opioid structures.

Salvinorin A and its Analogs

Salvinorin A, a neoclerodane diterpene isolated from the plant Salvia divinorum, is a potent and selective KOR agonist.[9][10] Notably, it is a non-nitrogenous compound, distinguishing it from classical alkaloid opioids.[9][11] Its unique structure has served as a valuable template for the design of novel KOR modulators.[11][12]

Extensive structure-activity relationship (SAR) studies have been conducted through semi-synthesis and total synthesis efforts, focusing on modifications at various positions of the Salvinorin A molecule.[9][10][12] A particularly noteworthy analog is 22-thiocyanatosalvinorin A (RB-64) , which has been identified as an extraordinarily potent and selective G protein-biased KOR agonist.[13][14]

Triazole-Based Agonists

A novel class of triazole-based KOR agonists has been developed, offering a distinct chemical scaffold with promising therapeutic potential.[15] These compounds have been designed to exhibit potent and selective KOR agonism with a significant bias towards G protein signaling.[15] One of the lead compounds from this series, Triazole 1.1 , has demonstrated potent antinociceptive and antipruritic effects in preclinical models without inducing the sedation and dysphoria associated with traditional KOR agonists.[16][17]

II. Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for a selection of novel KOR agonists, providing a comparative overview of their binding affinities, functional potencies, and signaling bias.

Table 1: Binding Affinities (Ki) of Novel KOR Agonists

| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Reference |

| Salvinorin A | 2.4 | >1000 | >1000 | [11] |

| RB-64 | 0.59 | >>10,000 | >>10,000 | [14] |

| Herkinorin | 90 | 12 | >1000 | [18] |

| Triazole 1.1 | - | - | - | [15] |

| U50,488H | - | - | - | [16] |

| Nalfurafine | - | - | - | [16] |

Table 2: Functional Activity (EC50, Emax) and Biased Agonism of Novel KOR Agonists

| Compound | Assay | EC50 (nM) | Emax (% of U69,593) | Bias Factor (G protein/β-arrestin) | Reference |

| Salvinorin A | [35S]GTPγS | 1.8 | - | - | [11] |

| RB-64 | [35S]GTPγS | sub-nM | - | G protein biased | [14] |

| Triazole 1.1 | [35S]GTPγS | - | - | G protein biased | [15][16] |

| U50,488H | [35S]GTPγS | - | - | Balanced | [16] |

| Nalfurafine | [35S]GTPγS | - | - | - | [16] |

| LOR17 | Adenylyl Cyclase | - | Full Agonist | 853 | [3] |

III. Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and characterization of novel KOR agonists.

Synthesis of Novel KOR Agonists

a) Synthesis of 22-Thiocyanatosalvinorin A (RB-64)

This protocol describes a semi-synthetic approach starting from Salvinorin B.[6]

-

Step 1: Synthesis of 22-Chlorosalvinorin A (RB-48).

-

Dissolve Salvinorin B (25 mg, 64 µmol) and a catalytic amount of dimethylaminopyridine (DMAP) in 5 mL of dichloromethane (B109758) (DCM).

-

Add chloroacetyl chloride (10 mg, 90 µmol) to the reaction mixture.

-

Stir the mixture at room temperature for 2 hours.

-

Evaporate the solvents in vacuo.

-

Purify the residue by silica (B1680970) gel chromatography (hexane/ethyl acetate (B1210297) 3:1) to yield 22-chlorosalvinorin A.

-

-

Step 2: Synthesis of 22-Thiocyanatosalvinorin A (RB-64).

-

The synthesis of RB-64 from RB-48 involves a simple reaction with potassium thiocyanate.[14] (Detailed reaction conditions are proprietary but involve nucleophilic substitution).

-

b) General Synthesis of Triazole-Based KOR Agonists

The synthesis of triazole-based KOR agonists typically involves a multi-step process, often culminating in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other methods to form the triazole core.[15][19] The general approach involves the synthesis of key building blocks containing the desired aryl and other substituent groups, followed by their assembly around the central triazole scaffold.[15]

In Vitro Functional Assays

a) [³⁵S]GTPγS Binding Assay for G Protein Activation

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.[20][21]

-

Materials:

-

Cell membranes expressing the kappa-opioid receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

GDP (Guanosine 5'-diphosphate).

-

[³⁵S]GTPγS.

-

Test compounds (agonists, antagonists).

-

Unlabeled GTPγS.

-

Scintillation cocktail.

-

96-well filter plates and vacuum manifold.

-

-

Procedure:

-

Prepare cell membranes from cells overexpressing the KOR.

-

To each well of a 96-well plate, add in the following order:

-

Assay Buffer.

-

GDP to a final concentration of 10-100 µM.

-

Varying concentrations of the test agonist.

-

Cell membranes (5-20 µg protein/well).

-

-

For determining non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.

-

Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filter mat and add scintillation fluid.

-

Measure radioactivity using a scintillation counter.

-

Analyze the data to determine EC₅₀ and Emax values.

-

b) Tango β-Arrestin Recruitment Assay

This is a transcriptional-based assay to measure the recruitment of β-arrestin to the activated KOR.[15][22][23]

-

Principle: The assay utilizes a fusion protein of the KOR with a TEV protease cleavage site and a tetracycline-controlled transactivator (tTA). β-arrestin is fused to the TEV protease. Agonist binding to the KOR recruits the β-arrestin-TEV fusion, leading to cleavage and release of the tTA, which then translocates to the nucleus and drives the expression of a luciferase reporter gene.

-

Procedure (General Overview):

-

Seed HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV fusion protein) in 384-well plates.

-

Transfect the cells with the KOR-tTA construct.

-

After 24 hours, replace the medium with serum-free medium containing the test compounds at various concentrations.

-

Incubate for 16-24 hours.

-

Add luciferase substrate and measure luminescence using a plate reader.

-

Analyze the data to determine EC₅₀ and Emax values for β-arrestin recruitment.

-

In Vivo Behavioral Assays

a) Rotarod Test for Sedation

This test assesses motor coordination and balance in rodents, which can be impaired by sedative effects of drugs.[24][25]

-

Apparatus: A rotating rod apparatus with adjustable speed.

-

Procedure:

-

Acclimatize mice to the testing room for at least 30 minutes.

-

Train the mice on the rotarod at a constant low speed for a set duration on the day before testing.

-

On the test day, administer the test compound or vehicle.

-

At a predetermined time post-injection, place the mouse on the rod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set time (e.g., 300 seconds).

-

Record the latency to fall from the rod.

-

A decrease in the latency to fall compared to the vehicle-treated group indicates sedation.

-

b) Conditioned Place Aversion (CPA) for Dysphoria

This paradigm is used to assess the aversive or rewarding properties of a drug.[9][11]

-

Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

-

Procedure:

-

Pre-conditioning Phase (Day 1): Allow the animal to freely explore both chambers for a set time (e.g., 15 minutes) to determine baseline preference.

-

Conditioning Phase (Days 2-4):

-

On one day, administer the test compound and confine the animal to one chamber (e.g., the initially non-preferred chamber).

-

On the alternate day, administer vehicle and confine the animal to the other chamber.

-

-

Test Phase (Day 5): Place the animal in the apparatus with free access to both chambers in a drug-free state and record the time spent in each chamber.

-

A significant decrease in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a conditioned place aversion, suggesting dysphoric-like effects.

-

IV. Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways of the kappa-opioid receptor, a typical experimental workflow for screening novel agonists, and the logical progression of developing biased agonists.

Caption: KOR Signaling Pathways.

Caption: Experimental Workflow for Novel KOR Agonist Development.

Caption: Logic of Developing Biased KOR Agonists.

References

- 1. Synthesis and evaluation of 3,4,5-trisubstituted triazoles as G protein-biased kappa opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mmpc.org [mmpc.org]

- 3. researchgate.net [researchgate.net]

- 4. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling Events Initiated by Kappa Opioid Receptor Activation: Quantification and Immunocolocalization Using Phospho-Selective KOR, p38 MAPK, and KIR 3.1 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prefrontal Cortical Kappa-Opioid Receptor Modulation of Local Neurotransmission and Conditioned Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 11. The long-term effects of stress and kappa opioid receptor activation on conditioned place aversion in male and female California mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mu and kappa opioid receptors activate ERK/MAPK via different protein kinase C isoforms and secondary messengers in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females [escholarship.org]

- 15. Synthesis and evaluation of 3,4,5-trisubstituted triazoles as G protein-biased kappa opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Cutting-Edge Search for Safer Opioid Pain Relief: Retrospective Review of Salvinorin A and Its Analogs [frontiersin.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Herkinorin - Wikipedia [en.wikipedia.org]

- 19. A Route to Potent, Selective, and Biased Salvinorin Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MPD: JaxCC1: project protocol [phenome.jax.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 25. Rotarod-Test for Mice [protocols.io]

The Pharmacology of Selective Kappa-Opioid Receptor Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of selective kappa-opioid receptor (KOR) ligands. The KOR, a G protein-coupled receptor (GPCR), is a critical modulator of pain, mood, and addiction, making it a significant target for therapeutic development.[1] This document details the binding affinities, functional activities, and signaling pathways of prominent selective KOR agonists and antagonists. Furthermore, it provides detailed protocols for key in vitro assays used to characterize these ligands.

Core Concepts in KOR Pharmacology

Activation of the KOR by agonist ligands initiates a cascade of intracellular signaling events. Canonically, KORs couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels.[1][2] More recently, the role of β-arrestin recruitment in KOR signaling has been highlighted, mediating distinct physiological effects compared to G-protein pathways.[3] Evidence suggests that G protein signaling is primarily responsible for the analgesic and antipruritic effects of KOR agonists, while β-arrestin-2-dependent signaling is associated with adverse effects such as dysphoria and sedation.[4] This dichotomy has spurred the development of biased agonists that preferentially activate G-protein signaling pathways.

Quantitative Pharmacology of Selective KOR Ligands

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50/IC50) of well-characterized selective KOR ligands. These values are critical for comparing the potency and selectivity of different compounds.

Table 1: Binding Affinities (Ki) of Selective KOR Ligands

| Ligand | Type | KOR Ki (nM) | Selectivity Profile |

| Agonists | |||

| U-50,488 | Agonist | 0.2 | Highly selective for KOR over MOR (>30-fold)[5] |

| U-69,593 | Agonist | ~10-18 | Standard for KOR selectivity and functional activity[6] |

| Salvinorin A | Agonist | 2.66 | Potent and selective KOR agonist[5] |

| Nalfurafine | Agonist | 0.10 (signaling through Gαz) | Selective KOR agonist[7] |

| Asimadoline | Agonist | 1.2 (human recombinant) | High selectivity with κ:μ:δ binding ratios of 1:501:498[8] |

| Difelikefalin | Agonist | High Affinity | Peripherally restricted KOR agonist[9] |

| Antagonists | |||

| Norbinaltorphimine (nor-BNI) | Antagonist | High Affinity | Selective KOR antagonist[5] |

| JDTic | Antagonist | 0.32 | Exceptionally high affinity and selectivity (>1000-fold vs other ORs)[10] |

| Naltrexone | Antagonist | 0.3 | Non-selective opioid receptor antagonist[5] |

| Naloxone | Antagonist | 4.91 | Non-selective opioid receptor antagonist with highest affinity for MOR[5] |

Note: Ki values can vary between studies depending on the experimental conditions.

Table 2: Functional Activity (EC50/pEC50) of Selective KOR Agonists

| Ligand | Assay | EC50 / pEC50 | Efficacy |

| U-69,593 | BRET (G protein) | pEC50: 8.52 | Full Agonist[6] |

| U-69,593 | BRET (β-Arrestin 2) | pEC50: 6.72 | -[6] |

| Dynorphin A | BRET (G protein) | pEC50: 8.21 | Full Agonist[6] |

| Dynorphin A | BRET (β-Arrestin 2) | pEC50: 7.74 | -[6] |

| Salvinorin A | Gαz Signaling | EC50: 0.36 ± 0.048 nM | Full Agonist[7] |

| Nalfurafine | Gαz Signaling | EC50: 0.10 ± 0.050 nM | Full Agonist[7] |

| U-50,488 | Gαz Signaling | EC50: 1.5 ± 0.85 nM | Full Agonist[7] |

Note: EC50 and pEC50 values can vary depending on the specific experimental conditions and cell system used.

Key Signaling Pathways of KOR Activation

The activation of KORs initiates distinct intracellular signaling cascades that are dependent on the specific ligand. These pathways ultimately determine the physiological response to the ligand.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the characterization of novel KOR ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the KOR.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human KOR.[5]

-

Radioligand: High-affinity, selective KOR radioligand such as [³H]U-69,593.[5]

-

Test Compounds: Unlabeled KOR ligands of interest.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).[5]

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing KOR in cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in assay buffer.[5]

-

Binding Reaction: In a 96-well plate, combine cell membranes (e.g., 20 µg protein), radioligand (at a concentration near its Kd, e.g., 0.4 nM [³H]U-69,593), and varying concentrations of the unlabeled test compound.[5][8] For non-specific binding, use a high concentration of a known KOR ligand (e.g., 10 µM U-69,593).[5]

-

Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.[5]

-

Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by multiple washes with ice-cold wash buffer.[5]

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.[5]

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).[5]

[³⁵S]GTPγS Binding Assay

This functional assay measures the G-protein activation upon agonist binding to the KOR.

Materials:

-

Cell Membranes: Membranes from cells expressing hKOR.[6]

-

[³⁵S]GTPγS. [6]

-

GDP: Guanosine diphosphate.[6]

-

Unlabeled GTPγS: For non-specific binding.[6]

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[8]

-

Test Compound: Serial dilutions of the agonist.

Procedure:

-

Assay Setup: In a 96-well plate, combine cell membranes (e.g., 15 µg protein), assay buffer containing GDP (e.g., 10 µM), and varying concentrations of the test compound.[8]

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[6]

-

Initiation of Reaction: Add [³⁵S]GTPγS (e.g., 0.05 nM) to start the reaction.[8]

-

Incubation: Incubate at 25°C for 60 minutes.[8]

-

Filtration and Counting: Terminate the reaction by rapid filtration and measure radioactivity using a scintillation counter.[6]

-

Data Analysis: Plot specific binding against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.[11]

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity following KOR activation.

Materials:

Procedure:

-

Cell Plating and Labeling: Plate KOR-expressing cells and incubate with [³H]adenine to label the intracellular ATP pool.[2]

-

Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX), then stimulate with forskolin (to activate adenylyl cyclase) in the presence of varying concentrations of the KOR agonist for a short period (e.g., 15 minutes).

-

Lysis and cAMP Isolation: Terminate the reaction and lyse the cells. Isolate the newly synthesized [³H]cAMP using sequential column chromatography.

-

Quantification: Measure the radioactivity of the [³H]cAMP fraction.

-

Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP accumulation and determine the IC50 value for the agonist.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the KOR upon agonist stimulation, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).

General Principle (EFC - PathHunter Assay):

-

Cell Line: Use a cell line engineered to co-express the KOR tagged with a ProLink (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.

-

Agonist Stimulation: Activation of the KOR by an agonist induces the recruitment of β-arrestin.

-

Enzyme Complementation: The proximity of PK and EA upon recruitment allows for the formation of a functional β-galactosidase enzyme.

-

Signal Detection: The active enzyme hydrolyzes a substrate to produce a chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.

-

Data Analysis: Generate dose-response curves to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

The selective modulation of the kappa-opioid receptor presents a promising avenue for the development of novel therapeutics for a range of disorders. A thorough understanding of the pharmacology of KOR ligands, including their binding kinetics, signaling properties, and functional effects, is paramount for the successful design and development of new chemical entities. The data and protocols presented in this guide offer a foundational resource for researchers in this dynamic field.

References

- 1. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 2. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. way2drug.com [way2drug.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

3,4-Difluoro U-50488 hydrochloride physical and chemical properties

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3,4-Difluoro U-50488 hydrochloride, a synthetic opioid compound. Designed for researchers, scientists, and professionals in drug development, this document details its mechanism of action, key experimental protocols, and summarizes essential quantitative data.

Core Physical and Chemical Properties

This compound is an analytical reference standard categorized as a utopioid.[1] It is a derivative of the selective kappa-opioid receptor (KOR) agonist U-50488. The introduction of fluorine atoms can modulate a compound's metabolic stability and binding affinity.

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| Formal Name | trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride | [1] |

| Molecular Formula | C₁₉H₂₆F₂N₂O • HCl | [1] |

| Formula Weight | 372.9 g/mol | [1] |

| CAS Number | 1339332-99-8 | [1][2] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 1 mg/mL | [1] |

| Storage | Powder: -20°C for ≥ 2 yearsIn DMSO: -80°C for up to 6 months | [2] |

| Appearance | Crystalline solid | [1] |

Mechanism of Action and Signaling Pathways

This compound is a selective kappa-opioid receptor (KOR) agonist.[3] KORs are G-protein coupled receptors (GPCRs) that are widely distributed in the central and peripheral nervous systems. The parent compound, U-50488, is considered a balanced agonist, activating both G-protein and β-arrestin signaling pathways.[4] While direct comparative studies on the signaling bias of the 3,4-difluoro analog are limited, it is expected to function through similar pathways.

G-Protein Dependent Signaling

Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gαi/o family. This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The primary consequences of Gαi/o activation are the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels.

β-Arrestin Mediated Signaling

Following agonist binding and G-protein activation, the KOR is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which sterically hinder further G-protein coupling, leading to receptor desensitization. Additionally, β-arrestins act as scaffolds for various signaling proteins, initiating a second wave of signaling that is independent of G-proteins. This can include the activation of mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2, JNK, and p38.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of kappa-opioid receptor agonists like this compound.

In Vivo Analgesia Assessment: Hot Plate Test

This protocol is adapted from standard procedures for assessing thermal nociception in rodents.

Objective: To determine the analgesic effect of this compound by measuring the latency to a thermal stimulus.

Materials:

-

Hot plate apparatus with adjustable temperature control.

-

Animal enclosure.

-

Test compound (this compound) dissolved in an appropriate vehicle (e.g., saline, DMSO).

-

Vehicle control.

-

Positive control (e.g., morphine).

-

Syringes and needles for administration.

-

Timer.

Procedure:

-

Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Baseline Latency: Set the hot plate temperature to 52-55°C. Place each mouse individually on the hot plate and start the timer. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, subcutaneous).

-

Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency as described in step 2.

-

Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the test compound for the kappa-opioid receptor.

Objective: To quantify the affinity of this compound for the KOR.

Materials:

-

Cell membranes prepared from cells expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells).

-

Radioligand specific for KOR (e.g., [³H]U-69,593).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (e.g., unlabeled U-69,593 at a high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

-

Competition: Varying concentrations of the test compound, radioligand, and cell membranes.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis of U-50488 Analogs

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general synthetic route for U-50488 and its analogs involves the acylation of a substituted trans-1,2-diaminocyclohexane derivative. The synthesis of fluorinated analogs would likely start from a correspondingly fluorinated phenylacetic acid.

Representative Synthetic Steps:

-

Preparation of the Diamine Intermediate: Synthesis of trans-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)amine.

-

Preparation of the Acylating Agent: Synthesis of 3,4-difluorophenylacetyl chloride from 3,4-difluorophenylacetic acid.

-

Coupling Reaction: Acylation of the diamine intermediate with the 3,4-difluorophenylacetyl chloride in the presence of a base to yield the final compound.

-

Purification and Salt Formation: Purification of the free base by chromatography and subsequent conversion to the hydrochloride salt.

Conclusion

This compound is a valuable research tool for investigating the kappa-opioid receptor system. Its well-defined physical and chemical properties, coupled with its potent and selective agonist activity, make it suitable for a wide range of in vivo and in vitro studies. The experimental protocols provided herein offer a foundation for researchers to further explore the pharmacological effects and therapeutic potential of this and related compounds. Further research is warranted to fully elucidate the impact of the difluoro substitution on its signaling bias and overall pharmacological profile compared to its parent compound, U-50488.

References

The Double-Edged Sword of Kappa-Opioid Receptor Activation: A Technical Guide to Biased Agonism

For Immediate Release

This whitepaper provides a comprehensive technical overview of biased agonism at the kappa-opioid receptor (KOR), a critical target in the development of novel analgesics and treatments for pruritus and substance use disorders. For researchers, scientists, and drug development professionals, this document details the underlying signaling pathways, experimental methodologies to assess ligand bias, and a quantitative comparison of key biased agonists. The central hypothesis driving this field is that separating G-protein-mediated therapeutic effects from β-arrestin-dependent adverse effects can lead to safer and more effective therapeutics.

Introduction: The Rationale for Biased Agonism at the KOR

Activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR), presents a therapeutic paradox. KOR agonists are effective in alleviating pain and itch.[1][2] Unlike traditional mu-opioid receptor (MOR) agonists, they do not produce euphoria, have a lower risk of respiratory depression and overdose, and are not addictive.[1][3] However, their clinical utility has been severely hampered by debilitating side effects, including dysphoria, sedation, anhedonia, and hallucinations.[1][3][4]

The concept of biased agonism, or functional selectivity, offers a promising strategy to overcome these limitations.[5][6] This principle posits that a ligand can preferentially activate a subset of a receptor's downstream signaling pathways.[6] For the KOR, preclinical evidence suggests that the desired analgesic and antipruritic effects are primarily mediated by the G-protein (Gαi/o) signaling cascade.[2][7] Conversely, the recruitment of β-arrestin2 is thought to contribute significantly to the adverse effects.[1][4] Therefore, the development of G-protein-biased KOR agonists, which selectively engage G-protein signaling while minimizing β-arrestin2 recruitment, is a major focus of contemporary drug discovery.[2][8]

KOR Signaling Pathways: A Dichotomy of Function

Upon activation by an agonist, the KOR undergoes a conformational change that initiates intracellular signaling cascades. The two major pathways implicated in biased agonism are the G-protein-dependent and the β-arrestin-dependent pathways.

The G-Protein-Dependent Pathway: The Therapeutic Arm

The canonical G-protein pathway for the KOR involves the activation of the inhibitory G-protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively reduce neuronal excitability, contributing to the analgesic and antipruritic effects of KOR agonists.

References

- 1. benchchem.com [benchchem.com]

- 2. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]